![molecular formula C11H14N2O B1313109 [(5-甲氧基-1H-吲哚-2-基)甲基]甲胺 CAS No. 91180-69-7](/img/structure/B1313109.png)
[(5-甲氧基-1H-吲哚-2-基)甲基]甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-Methoxy-1H-indol-2-yl)methyl]methylamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a methoxy group at the 5-position of the indole ring and a methylamine group attached to the 2-position via a methylene bridge.
科学研究应用
[(5-Methoxy-1H-indol-2-yl)methyl]methylamine has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including melatonin receptor ligands and serotonin analogs.
Biological Studies: The compound is employed in studies related to neurotransmitter function and receptor binding.
Chemical Biology: It serves as a tool compound for probing biological pathways involving indole derivatives.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
Indole derivatives, which this compound is a part of, have been reported to exhibit anti-hiv activity .
Mode of Action
It’s known that indole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Indole derivatives have been associated with various biological activities, suggesting they may have diverse effects at the molecular and cellular level .
生化分析
Biochemical Properties
[(5-Methoxy-1H-indol-2-yl)methyl]methylamine plays a role in several biochemical reactions. It interacts with enzymes such as myeloperoxidase, where it acts as an inhibitor of the chlorinating activity . This interaction is crucial as myeloperoxidase is involved in the production of hypochlorous acid, a potent antimicrobial agent. By inhibiting this enzyme, [(5-Methoxy-1H-indol-2-yl)methyl]methylamine can modulate inflammatory responses. Additionally, this compound may interact with other proteins and biomolecules, influencing various metabolic pathways.
Cellular Effects
[(5-Methoxy-1H-indol-2-yl)methyl]methylamine has notable effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with myeloperoxidase can lead to changes in the oxidative stress response within cells . This compound may also affect the expression of genes involved in inflammation and immune responses, thereby modulating cellular functions.
Molecular Mechanism
The molecular mechanism of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine involves its binding interactions with specific biomolecules. By inhibiting myeloperoxidase, it prevents the formation of hypochlorous acid, thereby reducing oxidative stress and inflammation . This inhibition occurs through the binding of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine to the active site of the enzyme, blocking its catalytic activity. Additionally, this compound may influence other molecular pathways by interacting with various proteins and enzymes, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that [(5-Methoxy-1H-indol-2-yl)methyl]methylamine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of myeloperoxidase and prolonged modulation of inflammatory responses.
Dosage Effects in Animal Models
The effects of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine vary with different dosages in animal models. At lower doses, it can effectively inhibit myeloperoxidase and reduce inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including oxidative stress and cellular damage. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential toxicity.
Metabolic Pathways
[(5-Methoxy-1H-indol-2-yl)methyl]methylamine is involved in several metabolic pathways. It interacts with enzymes such as myeloperoxidase, influencing the production of reactive oxygen species and modulating oxidative stress . This compound may also affect other metabolic processes by interacting with various cofactors and enzymes, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting cellular responses.
Subcellular Localization
[(5-Methoxy-1H-indol-2-yl)methyl]methylamine exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interactions with specific biomolecules and its overall biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methoxyindole, which can be obtained through the Fischer indole synthesis using phenylhydrazine and methoxy-substituted ketones.
Functional Group Introduction: The 5-methoxyindole is then subjected to a formylation reaction to introduce a formyl group at the 2-position.
Reductive Amination: The formylated intermediate undergoes reductive amination with methylamine to yield [(5-Methoxy-1H-indol-2-yl)methyl]methylamine.
Industrial Production Methods
Industrial production of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
[(5-Methoxy-1H-indol-2-yl)methyl]methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary amines
Substitution: Halogenated or sulfonylated indole derivatives
相似化合物的比较
[(5-Methoxy-1H-indol-2-yl)methyl]methylamine can be compared with other indole derivatives, such as:
5-Methoxytryptamine: Similar in structure but lacks the methylamine group at the 2-position.
5-Methoxyindole-3-acetic acid: Contains a carboxylic acid group at the 3-position instead of a methylamine group.
5-Methoxy-N,N-dimethyltryptamine: Features two methyl groups on the nitrogen atom, differing in its substitution pattern.
The uniqueness of [(5-Methoxy-1H-indol-2-yl)methyl]methylamine lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
属性
IUPAC Name |
1-(5-methoxy-1H-indol-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-7-9-5-8-6-10(14-2)3-4-11(8)13-9/h3-6,12-13H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUALTRHQFEHPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=C(N1)C=CC(=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene 13-oxide](/img/structure/B1313026.png)
![5-Difluoromethoxy-2-[(4-Chloro-3-methoxy-2-pyridinyl)methyl]thio-1H-benzimidazole](/img/structure/B1313029.png)
![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)
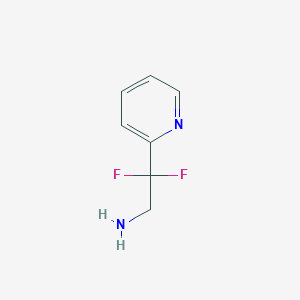
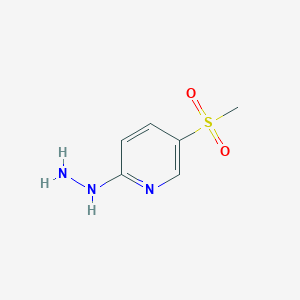
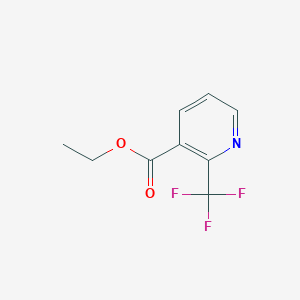
![2-chloro-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1313054.png)
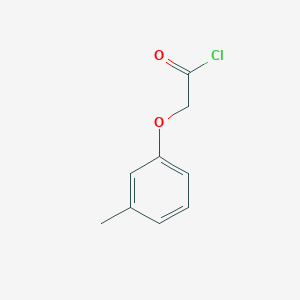
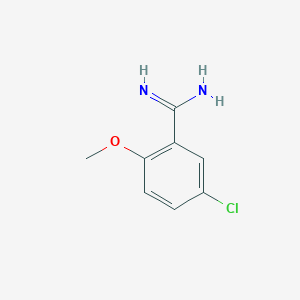
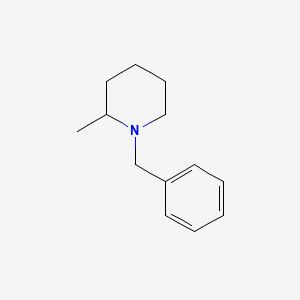
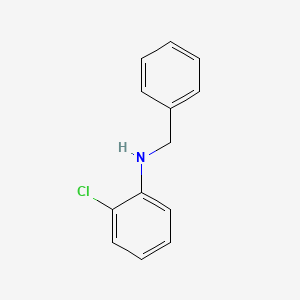

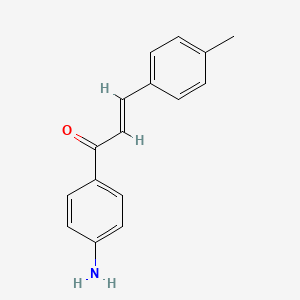
![Glycine, N-[2-[(4-chlorophenyl)thio]ethyl]-](/img/structure/B1313062.png)
